

BTX-A51 Demonstrates Novel Mechanism and Clinical Activity in Drug-Resistant Cancers

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Compound of Interest		
Compound Name:	BTX-A51	
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[City, State] – November 21, 2025 – **BTX-A51**, a first-in-class oral inhibitor of Casein Kinase 1α (CK1 α) and Cyclin-Dependent Kinases 7 and 9 (CDK7/9), is showing promise in preclinical and clinical settings for patients with drug-resistant cancers, particularly relapsed or refractory (R/R) acute myeloid leukemia (AML).[1][2][3][4][5] This multi-kinase inhibitor presents a unique mechanism of action that reactivates the tumor suppressor p53 and suppresses key oncogenes, offering a new therapeutic strategy for heavily pretreated patient populations.[1][2]

BTX-A51's primary target, CK1α, is a negative regulator of p53. By inhibiting CK1α, BTX-A51 prevents the degradation of p53, a critical protein for inducing apoptosis (programmed cell death) in cancer cells.[1][3] Concurrently, the inhibition of CDK7 and CDK9 disrupts transcriptional machinery that is often hijacked by cancer cells to overexpress oncogenes like MYC and MCL1, the latter being a known resistance factor to venetoclax, a standard therapy in AML.[1][3] Preclinical studies have demonstrated that this combined inhibition leads to synergistic anti-leukemic effects and prolonged survival in various AML models.[1][3]

Preclinical Performance in Resistant Cancer Models

In preclinical studies, **BTX-A51** has demonstrated potent activity against various cancer cell lines. In a RUNX1-mutant AML primary cell line, **BTX-A51** exhibited a half-maximal inhibitory concentration (IC50) of 17 nM.[1][2] Furthermore, in preclinical models of CIC-rearranged sarcoma, **BTX-A51** showed IC50 values ranging from 13-50 nM and induced apoptosis. In vivo



studies in liposarcoma patient-derived xenograft (PDX) models have shown that **BTX-A51** is well-tolerated and effectively inhibits tumor growth.[6] While specific quantitative data on tumor growth inhibition in AML xenograft models is not yet publicly available, preclinical research has indicated that **BTX-A51** treatment prolonged survival in multiple genetic and patient-derived xenograft AML models.[1][3]

Clinical Efficacy in Relapsed/Refractory AML

A Phase 1, first-in-human clinical trial (NCT04243785) evaluated **BTX-A51** in 31 heavily pretreated patients with R/R AML or high-risk myelodysplastic syndrome (MDS), 97% of whom had prior treatment with venetoclax and a hypomethylating agent.[4][7] The study established a recommended Phase 2 dose of 21 mg administered three times a week.[1][2][7]

In this challenging patient population, **BTX-A51** monotherapy demonstrated encouraging anti-leukemic activity. The overall complete remission with incomplete hematologic recovery (CRi) rate was 10% (3 out of 31 patients).[1][2][4][7] Notably, all responding patients had RUNX1 mutations, and for this subgroup receiving efficacious doses (11 mg or higher), the CRi rate was 30%.[1][2][4][7] The median duration of response was 1.9 months.[1][2][7]

Comparative Landscape in Relapsed/Refractory AML

To contextualize the performance of **BTX-A51**, it is compared with established and emerging therapies for R/R AML, including FLT3 inhibitors and the combination of venetoclax with azacitidine.



Therapy	Target/Mec hanism	Population	Overall Response Rate (ORR) / CRc	Median Overall Survival (OS)	Median Duration of Response (DoR)
BTX-A51	CK1α, CDK7, CDK9 Inhibitor	Heavily pretreated R/R AML (97% prior venetoclax/H MA)	10% (CRi)	Not Reported	1.9 months
Gilteritinib	FLT3 Inhibitor	R/R FLT3- mutated AML	54% (CRc)	9.3 months	Not Reported
Quizartinib	FLT3 Inhibitor	R/R FLT3-ITD AML	47% (CRc)	6.2 months	9.1 weeks
Venetoclax + Azacitidine	BCL-2 Inhibitor + Hypomethylat ing Agent	Newly diagnosed, elderly/unfit AML	66.4% (CR+CRi)	14.7 months	Not Reported

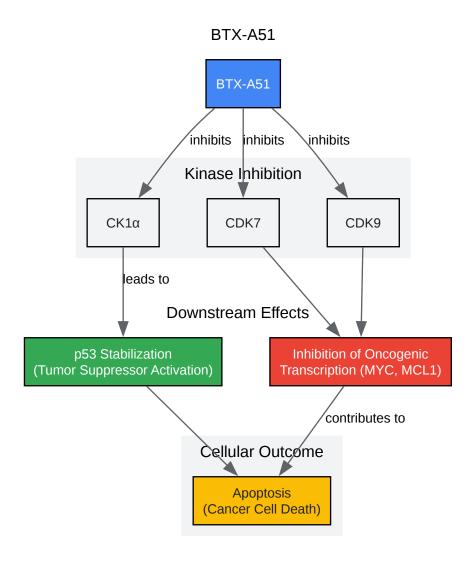
CRc: Composite Complete Remission (CR + CRi + CRp); CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery; CRp: Complete Remission with incomplete platelet recovery. Data for Venetoclax + Azacitidine is from the VIALE-A trial in a first-line setting for patients ineligible for intensive chemotherapy and serves as a benchmark for this patient population which frequently relapses.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of **BTX-A51** and a general workflow for evaluating novel cancer therapeutics.



BTX-A51 Mechanism of Action



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BTX-A51's multi-targeted mechanism of action.



Drug Discovery & Development Workflow

Preclinical Studies (e.g., Cytotoxicity, IC50) Promising candidates advance (e.g., Xenografts) Safety & efficacy signals Clinical Trials Phase 1 (Safety, Dosing) Favorable safety profile Phase 2 (Efficacy, Side Effects) Demonstrated efficacy Phase 3 (Comparison to Standard Care) Positive results Regulatory Approval

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General experimental workflow for oncology drug development.



Experimental Methodologies

In Vitro Cytotoxicity Assay (General Protocol):

- Cell Culture: AML cell lines (e.g., OCI-AML5) are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of BTX-A51 or comparator drugs.
- Incubation: Cells are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT) or a fluorescence-based method.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the doseresponse curves.

In Vivo Xenograft Model (General Protocol):

- Cell Implantation: Human AML cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).[8]
- Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
- Treatment: Mice are randomized into treatment and control groups. BTX-A51 or vehicle control is administered orally according to a specified dosing schedule.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and survival data is analyzed.

Phase 1 Clinical Trial (BTX-A51; NCT04243785) Design:

- Study Type: Open-label, multi-center, first-in-human, dose-escalation study.[3]
- Population: Patients with relapsed or refractory AML or high-risk MDS.[3]



- Intervention: **BTX-A51** administered orally in 28-day cycles.[3]
- Primary Objectives: To determine the maximum tolerated dose and recommended Phase 2 dose of BTX-A51.[7]
- Secondary Objectives: To evaluate the anti-leukemic activity, pharmacokinetics, and pharmacodynamics of BTX-A51.[7]

Conclusion

BTX-A51 represents a novel therapeutic approach for drug-resistant cancers, particularly in the challenging setting of relapsed/refractory AML. Its unique mechanism of action, targeting CK1α, CDK7, and CDK9 to reactivate p53 and suppress oncogenic transcription, has shown promising preclinical and early clinical activity. While direct comparative data is still emerging, the initial results in a heavily pretreated patient population suggest that **BTX-A51** has the potential to address a significant unmet medical need. Further clinical investigation, including combination strategies, is warranted to fully elucidate its role in the treatment of drug-resistant malignancies.[9]

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